molecular formula C6H8FN3O2S B3054479 3-Fluoro-4-hydrazino-benzenesulfonamide CAS No. 606126-17-4

3-Fluoro-4-hydrazino-benzenesulfonamide

Katalognummer B3054479
CAS-Nummer: 606126-17-4
Molekulargewicht: 205.21 g/mol
InChI-Schlüssel: IDSRHQBHQWPDNY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Fluoro-4-hydrazino-benzenesulfonamide is a chemical compound with the molecular formula C6H8FN3O2S . It has an average mass of 205.210 Da and a monoisotopic mass of 205.032120 Da .


Molecular Structure Analysis

The molecular structure of 3-Fluoro-4-hydrazino-benzenesulfonamide consists of a benzene ring substituted with a fluoro group, a hydrazino group, and a sulfonamide group .


Physical And Chemical Properties Analysis

3-Fluoro-4-hydrazino-benzenesulfonamide has a density of 1.6±0.1 g/cm3, a boiling point of 396.5±52.0 °C at 760 mmHg, and a flash point of 193.6±30.7 °C . It has 5 hydrogen bond acceptors and 5 hydrogen bond donors . Its polar surface area is 107 Å2 .

Wissenschaftliche Forschungsanwendungen

Carbonic Anhydrase Inhibition

  • Chemical Synthesis and Enzyme Inhibition : 3-Fluoro-4-hydrazino-benzenesulfonamide derivatives have been synthesized and evaluated for their inhibitory effects on human carbonic anhydrase isozymes. These compounds demonstrate potent inhibition of the cytosolic isozymes hCA I and II, indicating potential applications in treating conditions related to dysregulated carbonic anhydrase activity (Gul et al., 2016).

Pharmacological Properties and Drug Development

  • Antidiabetic Agent Synthesis : Fluorinated derivatives of 3-Fluoro-4-hydrazino-benzenesulfonamide have been synthesized and showed promising hypoglycemic activity, suggesting their potential as antidiabetic agents (Faidallah et al., 2016).
  • VEGFR-2 Inhibition : Novel compounds synthesized from 3-Fluoro-4-hydrazino-benzenesulfonamide exhibited significant inhibitory activity towards VEGFR-2, a key enzyme in angiogenesis, indicating potential applications in cancer treatment (Ghorab et al., 2017).

Biochemical Analysis and Structural Studies

  • Crystal Structure Analysis : Studies on the crystal structures of derivatives of 3-Fluoro-4-hydrazino-benzenesulfonamide have provided insights into the molecular interactions and structural configurations of these compounds, which is crucial for understanding their biochemical properties and potential applications (Purandara et al., 2021).

Enantioselective Fluorination

  • Chemical Reactivity and Synthesis : 3-Fluoro-4-hydrazino-benzenesulfonamide derivatives have been utilized in enantioselective fluorination reactions, highlighting their role in the synthesis of fluorinated organic compounds with potential pharmacological applications (Wang et al., 2014).

Novel Mechanisms and Reactions

  • Rearrangement Reaction Development : Innovative rearrangement reactions based on the structure of N-fluoro- N-alkyl benzenesulfonamide, a derivative of 3-Fluoro-4-hydrazino-benzenesulfonamide, have been explored, contributing to the development of new synthetic methodologies in organic chemistry (Wang et al., 2018).

Zukünftige Richtungen

The future directions for 3-Fluoro-4-hydrazino-benzenesulfonamide could involve further exploration of its potential inhibitory effects on enzymes like carbonic anhydrase IX . This could lead to the development of novel antiproliferative agents for the treatment of various cancers .

Eigenschaften

IUPAC Name

3-fluoro-4-hydrazinylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8FN3O2S/c7-5-3-4(13(9,11)12)1-2-6(5)10-8/h1-3,10H,8H2,(H2,9,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDSRHQBHQWPDNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)N)F)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90448811
Record name 3-Fluoro-4-hydrazino-benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90448811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-4-hydrazino-benzenesulfonamide

CAS RN

606126-17-4
Record name 3-Fluoro-4-hydrazino-benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90448811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a 500 mL round-bottomed flask fitted with a condenser and N2 inlet septum was placed a stir bar, 3,4-difluoro-benzenesulfonamide (10 g, 52 mmol), anhydrous hydrazine (10.56 mL, 336 mmol), and acetonitrile (180 mL). The mixture was refluxed for 6 h under N2. The solvent was then removed under vacuum and the residue was treated with H2O. The separated solid was filtered and washed with H2O to give the desired product. Exact mass calculated for C6H8FN3O2S 205.03, found 206.1 (MH+).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
10.56 mL
Type
reactant
Reaction Step Two
Quantity
180 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Fluoro-4-hydrazino-benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
3-Fluoro-4-hydrazino-benzenesulfonamide
Reactant of Route 3
3-Fluoro-4-hydrazino-benzenesulfonamide
Reactant of Route 4
Reactant of Route 4
3-Fluoro-4-hydrazino-benzenesulfonamide
Reactant of Route 5
3-Fluoro-4-hydrazino-benzenesulfonamide
Reactant of Route 6
3-Fluoro-4-hydrazino-benzenesulfonamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.